Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate
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Overview
Description
Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate is a complex organic compound with a unique structure that includes a fused bicyclic system
Preparation Methods
The synthesis of Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate can be compared with other similar compounds, such as:
- Cis-tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride
- N-tert-butyl-1,5,3-dithiazepane
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties
Properties
Molecular Formula |
C16H28N2O4 |
---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-1,2,3,3a,4,6,7,8-octahydropyrrolo[3,4-c]azepine-5,8a-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-13(19)16-7-6-8-18(10-12(16)9-17-11-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-,16-/m0/s1 |
InChI Key |
ZLOQUTOOZGRYOE-LRDDRELGSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CCCN(C[C@@H]1CNC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CCCN(CC1CNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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